molecular formula C9H12N2O4S B3127707 Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-43-1

Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate

Cat. No. B3127707
CAS RN: 338423-43-1
M. Wt: 244.27 g/mol
InChI Key: KQRWDSKTXOHLRF-UHFFFAOYSA-N
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Description

“Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate” is a chemical compound with the molecular formula C9H12N2O4S . It has an average mass of 244.268 Da and a monoisotopic mass of 244.051773 Da .

Scientific Research Applications

Chemical Modification and Application Potential

A study focused on the chemical modification of xylan, a process relevant to creating new biopolymer ethers and esters, which might share chemical pathways with the modification of compounds like Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate. The research explores how functional groups, substitution degrees, and patterns influence the properties of the resulting compounds. Xylan esters have shown potential for drug delivery applications, indicating a route for medical applications of similarly structured chemicals (Petzold-Welcke et al., 2014).

Methanogenic Pathways Quantification

Another area of research relevant to compounds with pyrimidinyl groups involves the quantification of methanogenic pathways, utilizing stable carbon isotopic signatures. This study highlights the importance of understanding biochemical pathways and environmental impacts, which could be applicable to assessing the environmental interactions of this compound (Conrad, 2005).

Novel Synthesis and Impurities in Pharmaceuticals

Research on the novel synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors provides insight into the complex chemical processes involved in drug development and the importance of understanding and controlling impurities. This could relate to the synthesis processes of this compound and its purity in research applications (Saini et al., 2019).

Sulfonamides and Patent Review

A review of patents on sulfonamides, which are key in many clinically used drugs, underscores the significance of chemical modifications for therapeutic applications. This suggests the potential for this compound in drug development, given its structural similarities to compounds within the sulfonamide class (Carta et al., 2012).

properties

IUPAC Name

methyl 2-(4,5-dimethoxypyrimidin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-13-6-4-10-9(11-8(6)15-3)16-5-7(12)14-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRWDSKTXOHLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225409
Record name Methyl 2-[(4,5-dimethoxy-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338423-43-1
Record name Methyl 2-[(4,5-dimethoxy-2-pyrimidinyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338423-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(4,5-dimethoxy-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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